molecular formula C9H9NO2 B106112 2,6-Dimethoxybenzonitrile CAS No. 16932-49-3

2,6-Dimethoxybenzonitrile

Cat. No.: B106112
CAS No.: 16932-49-3
M. Wt: 163.17 g/mol
InChI Key: XHAHKSSLDJIEDH-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Scientific Research Applications

2,6-Dimethoxybenzonitrile has a wide range of applications in scientific research:

Safety and Hazards

When handling “2,6-Dimethoxybenzonitrile”, it’s advised to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction typically occurs at temperatures ranging from 35 to 120°C. The process involves dual nucleophilic substitution of chlorine atoms with alkoxylate anions .

Another method involves the action of methylmagnesium iodide on this compound, followed by cleavage of the ether linkages with aluminum chloride .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzonitrile
  • 3,4-Dimethoxybenzonitrile
  • 4-Methoxybenzonitrile

Uniqueness

2,6-Dimethoxybenzonitrile is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2,6-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHKSSLDJIEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168702
Record name Benzonitrile, 2,6-dimethoxy-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16932-49-3
Record name 2,6-Dimethoxybenzonitrile
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Record name 2,6-Dimethoxybenzonitrile
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Record name 16932-49-3
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Record name Benzonitrile, 2,6-dimethoxy-
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Record name 2,6-dimethoxybenzonitrile
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Record name 2,6-Dimethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,6-Dimethoxybenzonitrile be synthesized from readily available materials?

A1: Yes, this compound can be synthesized from m-dinitrobenzene. [] This synthesis highlights the possibility of obtaining the compound from a commercially available precursor.

Q2: Is this compound easily oxidized?

A2: While this compound itself hasn't been studied in the referenced research regarding oxidation, a related compound, 1,3,5-trimethoxybenzene, was readily oxidized to 2,6-dimethoxy-p-benzoquinone using hydrogen peroxide in formic acid. [] This suggests that electron-donating methoxy groups on the benzene ring can enhance the susceptibility of the molecule to oxidation. Further investigation is needed to determine the specific oxidation behavior of this compound.

Q3: Can the presence of this compound as a ligand influence the photoreactivity of ruthenium complexes?

A3: Yes, research indicates that incorporating this compound as a monodentate ligand (L) in ruthenium complexes of the type Ru(terpy*)(N-N)(L)(2+) can significantly impact their photochemical properties. [] Specifically, the study found that the quantum yield for photosubstitution of the this compound ligand by pyridine was influenced by the steric interactions with the spectator bidentate ligand (N-N). This highlights the potential of this compound to modulate the photoreactivity of metal complexes, a feature relevant for developing light-activated systems.

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